molecular formula C7H16ClNO2 B6218958 [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride CAS No. 2751611-31-9

[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride

Cat. No.: B6218958
CAS No.: 2751611-31-9
M. Wt: 181.7
InChI Key:
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Description

[3-(dimethylamino)oxolan-3-yl]methanol hydrochloride: is a chemical compound with a molecular formula of C6H14ClNO2. It is a derivative of oxolane, featuring a dimethylamino group and a methanol moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. Common reagents include dimethylamine and suitable alkylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the cyclization and substitution reactions occur.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Salt Formation: The purified compound is then converted to its hydrochloride salt and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is used to study the interactions of oxolane derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting the central nervous system.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(methylamino)oxolan-3-yl]methanol
  • [3-(ethylamino)oxolan-3-yl]methanol
  • [3-(dimethylamino)tetrahydrofuran-3-yl]methanol

Uniqueness

Compared to similar compounds, [3-(dimethylamino)oxolan-3-yl]methanol hydrochloride offers a unique combination of structural features that enhance its reactivity and binding properties. The presence of the dimethylamino group and the oxolane ring distinguishes it from other derivatives, providing distinct advantages in both chemical synthesis and biological applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties

Properties

CAS No.

2751611-31-9

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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